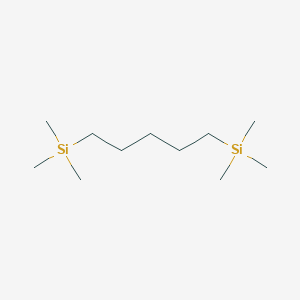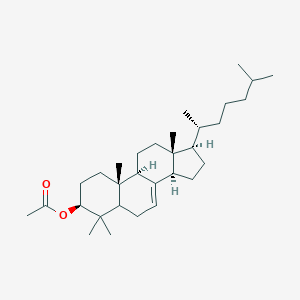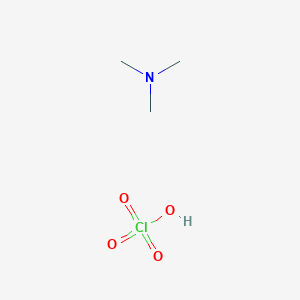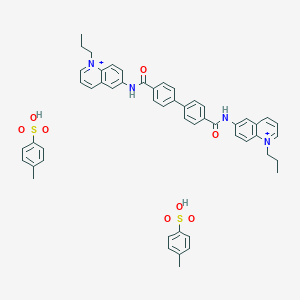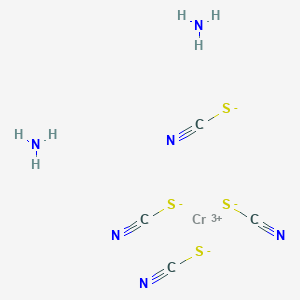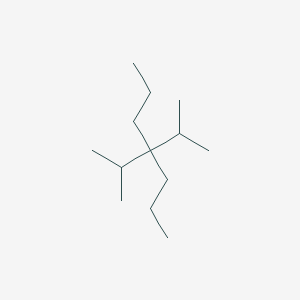
Sydnone, 3-benzyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sydnone, 3-benzyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse chemical properties and potential applications. This compound is classified as a sydnone, which is a nitrogen-containing heterocyclic compound that has a unique structure and reactivity. Sydnone, 3-benzyl- has been synthesized using various methods and has been studied extensively for its biological and physiological effects.
科学的研究の応用
Sydnone, 3-benzyl- has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to have antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Sydnone, 3-benzyl- has also been studied for its use in organic synthesis, as it can be used as a versatile building block for the synthesis of various heterocyclic compounds. Moreover, sydnone, 3-benzyl- has been utilized in the development of new materials, such as polymers and sensors.
作用機序
The mechanism of action of sydnone, 3-benzyl- is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. Sydnone, 3-benzyl- has been shown to undergo cycloaddition reactions with various nucleophiles, including amino acids, peptides, and proteins. These reactions can lead to the formation of adducts that can alter the biological activity of the target molecules.
Biochemical and Physiological Effects:
Sydnone, 3-benzyl- has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that sydnone, 3-benzyl- has antibacterial, antifungal, and antiviral activities against various pathogens. Moreover, sydnone, 3-benzyl- has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. In vivo studies have shown that sydnone, 3-benzyl- can reduce inflammation and oxidative stress, suggesting its potential use in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
実験室実験の利点と制限
Sydnone, 3-benzyl- has several advantages for lab experiments, including its high purity, stability, and versatility. This compound can be easily synthesized using various methods and can be used as a building block for the synthesis of various heterocyclic compounds. However, sydnone, 3-benzyl- has some limitations for lab experiments, including its potential toxicity and reactivity. This compound can react with various nucleophiles, including biological molecules, which can affect the interpretation of experimental results.
将来の方向性
Sydnone, 3-benzyl- has significant potential for future research directions. One potential direction is the development of new drugs based on the antibacterial, antifungal, and antiviral activities of sydnone, 3-benzyl-. Another direction is the synthesis of new heterocyclic compounds using sydnone, 3-benzyl- as a building block. Moreover, sydnone, 3-benzyl- can be utilized in the development of new materials, such as polymers and sensors. Furthermore, the mechanism of action of sydnone, 3-benzyl- needs to be further elucidated to understand its potential biological targets and applications.
Conclusion:
Sydnone, 3-benzyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse chemical properties and potential applications. This compound can be synthesized using various methods and has been studied extensively for its biological and physiological effects. Sydnone, 3-benzyl- has significant potential for future research directions, including the development of new drugs, synthesis of new heterocyclic compounds, and utilization in the development of new materials.
合成法
Sydnone, 3-benzyl- can be synthesized by various methods, including the reaction of benzylamine with 2-cyanomethyl-3,5-dimethyl-4-nitropyridine, followed by reduction of the nitro group with iron powder. Another method involves the reaction of benzylamine with 3,5-dimethyl-4-nitropyridine N-oxide, followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of sydnone, 3-benzyl- with high purity.
特性
CAS番号 |
16844-42-1 |
|---|---|
分子式 |
C9H9N2O2+ |
分子量 |
177.18 g/mol |
IUPAC名 |
3-benzyl-2H-oxadiazol-3-ium-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-9-7-11(10-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2/p+1 |
InChIキー |
GUBQLELJVCXLMV-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |
その他のCAS番号 |
16844-42-1 |
同義語 |
3-benzylsydnone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




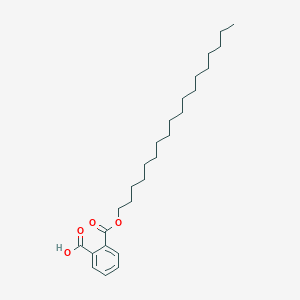
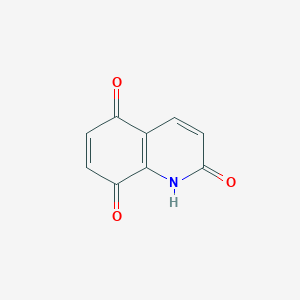
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
